Laurycolactone B
Overview
Description
Laurycolactone B is a natural product isolated from the plant Eurycoma longifolia Jack . It belongs to the quassinoid family, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Currently, there are no well-documented synthetic routes for Laurycolactone B due to its complex structure. The compound is primarily obtained through extraction from its natural source, Eurycoma longifolia Jack .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification processes from Eurycoma longifolia Jack . The plant material is harvested, dried, and subjected to solvent extraction to isolate the compound. Further purification steps, such as column chromatography, are employed to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Laurycolactone B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other bioactive compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory, anticancer, and antiviral activities.
Industry: Potential use in the development of natural products and bioactive compounds for pharmaceutical and cosmetic applications.
Mechanism of Action
Laurycolactone B is structurally similar to other quassinoids such as Eurycomalactone and Quassin . it has unique chemical properties and biological activities that distinguish it from these compounds. This compound has shown superior bioactivity in some studies, making it a compound of interest for further research.
Comparison with Similar Compounds
Eurycomalactone
Quassin
Neoquassin
Simalikalactone D
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Properties
IUPAC Name |
(1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGFNQFMFSMRT-SGRYNZJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234899 | |
Record name | Laurycolactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85643-77-2 | |
Record name | Laurycolactone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurycolactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Accelerated Solvent Extraction (ASE) in studying compounds like Laurycolactone B from Eurycoma longifolia?
A1: Accelerated Solvent Extraction (ASE) offers a rapid and efficient method for extracting bioactive compounds like this compound from plant material like Eurycoma longifolia roots. [] This technique utilizes elevated temperatures and pressures, enhancing extraction speed and potentially preserving delicate compounds. Researchers successfully optimized ASE conditions for this compound extraction, achieving a maximum yield of 9.21 mg/g using a specific combination of temperature, static time, and cycles. [] This highlights the technique's value in efficiently obtaining this compound for further investigation.
Q2: What analytical techniques were employed to identify this compound and other compounds in Eurycoma longifolia extracts?
A2: Researchers utilized a powerful combination of techniques to identify this compound and other phytochemicals within Eurycoma longifolia extracts. [] After extraction, a sophisticated method called Liquid Chromatography coupled with Triple Quadrupole and Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) was employed. [] This technique allows for the separation of individual compounds within the complex extract, followed by their precise identification based on their mass-to-charge ratios and fragmentation patterns.
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